2-(4-nitrophenyl)-N'-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]acetohydrazide
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Overview
Description
2-(4-nitrophenyl)-N’-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]acetohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a nitrophenyl group, a trifluoromethyl ketone, and a thiophene ring, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-N’-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]acetohydrazide typically involves multiple steps:
Formation of the Hydrazide: The initial step involves the reaction of 4-nitrobenzoyl chloride with hydrazine hydrate to form 4-nitrobenzohydrazide.
Condensation Reaction: The hydrazide is then reacted with 1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene to form the final product. This step usually requires a base such as triethylamine and is conducted under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(4-nitrophenyl)-N’-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]acetohydrazide exerts its effects depends on its interaction with molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the trifluoromethyl ketone can form strong hydrogen bonds with biological molecules, influencing their activity. The thiophene ring may interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-(4-nitrophenyl)thiophene: Shares the nitrophenyl and thiophene groups but lacks the trifluoromethyl ketone and hydrazide functionalities.
4-nitrobenzohydrazide: Contains the nitrophenyl and hydrazide groups but lacks the thiophene and trifluoromethyl ketone functionalities.
1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene: Contains the trifluoromethyl ketone and thiophene groups but lacks the nitrophenyl and hydrazide functionalities.
Uniqueness
The uniqueness of 2-(4-nitrophenyl)-N’-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]acetohydrazide lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the trifluoromethyl ketone and hydrazide groups, in particular, allows for unique interactions with biological molecules and materials.
Properties
Molecular Formula |
C16H12F3N3O4S |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-N-[(Z)-(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]acetamide |
InChI |
InChI=1S/C16H12F3N3O4S/c17-16(18,19)14(9-12(23)13-2-1-7-27-13)20-21-15(24)8-10-3-5-11(6-4-10)22(25)26/h1-7H,8-9H2,(H,21,24)/b20-14- |
InChI Key |
RXFFCLQVYXWTLQ-ZHZULCJRSA-N |
Isomeric SMILES |
C1=CSC(=C1)C(=O)C/C(=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])/C(F)(F)F |
Canonical SMILES |
C1=CSC(=C1)C(=O)CC(=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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